2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dihydropyrimidine ring, a hydroxyethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines to form the dihydropyrimidine core, followed by functionalization with hydroxyethyl and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE exerts its effects involves interaction with specific molecular targets. The hydroxyethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The dihydropyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one: Shares a similar dihydropyrimidine core but lacks the phenyl and acetamide groups.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-16-8-10-18(11-9-16)14-24-21(28)15-26-22(19-6-4-3-5-7-19)25-17(2)20(12-13-27)23(26)29/h3-11,27H,12-15H2,1-2H3,(H,24,28) |
InChI Key |
NZZKNHHELQRGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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